4-(3-Oxobutyl)cyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Oxobutyl)cyclohex-3-en-1-one is an organic compound with the molecular formula C13H20O2. It is a derivative of cyclohexenone, characterized by the presence of a 3-oxobutyl group attached to the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxobutyl)cyclohex-3-en-1-one typically involves the reaction of cyclohexenone with a suitable reagent to introduce the 3-oxobutyl group. One common method is the Michael addition reaction, where cyclohexenone reacts with an enolate or a similar nucleophile under basic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxobutyl)cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-oxobutyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(3-Oxobutyl)cyclohex-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of adhesives, paints, and pesticides due to its chemical properties
Mechanism of Action
The mechanism of action of 4-(3-Oxobutyl)cyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-α-ionone: A structurally similar compound with a different substitution pattern.
3-Keto-β-ionone: Another related compound with variations in the cyclohexene ring structure.
6-Hydroxy-3-oxo-α-ionol: A compound with additional hydroxyl groups, leading to different chemical properties
Uniqueness
4-(3-Oxobutyl)cyclohex-3-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81842-43-5 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(3-oxobutyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4H,2-3,5-7H2,1H3 |
InChI Key |
HTNMIOPWKNKLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.